molecular formula C22H16ClNO4 B1318704 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid CAS No. 186320-16-1

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid

Cat. No.: B1318704
CAS No.: 186320-16-1
M. Wt: 393.8 g/mol
InChI Key: VWTRRFPVEGOECO-UHFFFAOYSA-N
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Description

The compound “5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid” is likely to be a complex organic molecule. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis . The presence of the carboxylic acid and amino groups suggests that this compound could be an amino acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The Fmoc group is likely to contribute significant steric bulk, which could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis . The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and stereochemistry would influence properties such as its solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Homologation

A significant application of this compound is in the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids. The Arndt-Eistert protocol allows for the direct homologation of N-Fmoc α-amino acids, producing β-amino acids efficiently (Ellmerer-Müller et al., 1998).

Peptide Synthesis

N,O-Bis-Fmoc derivatives of amino acids, which include this compound, are valuable in peptide synthesis. They assist in inhibiting interchain association during solid-phase peptide synthesis, contributing significantly to the creation of 'difficult sequences' in peptides (Johnson et al., 1993).

Self-Assembled Structures

The compound has been observed to form self-assembled structures under various conditions. For example, Fmoc-modified aliphatic amino acids, including this compound, exhibit unique self-assembling properties that are sensitive to concentration and temperature (Gour et al., 2021).

Preparation of β-Amino Acids

Another application involves the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This process involves a key step of diastereoselective amidomethylation, showcasing the versatility of this compound in peptide chemistry (Šebesta & Seebach, 2003).

Oligomer Synthesis

The compound has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. Its ability to be incorporated efficiently in solid-phase synthesis is a notable feature (Gregar & Gervay-Hague, 2004).

Non-Destructive Cleavage Applications

It also finds use in non-destructive cleavage methods under neutral conditions, particularly in the preparation of enantiomerically pure Fmoc-protected amino acids, demonstrating its utility in sensitive chemical processes (Oppolzer & Lienard, 1992).

Solid Phase Synthesis

Further applications include its use in new linkers for solid-phase synthesis. This compound enhances the acid stability of the linkers, facilitating the immobilization and modification of carboxylic acids and amines (Bleicher et al., 2000).

Mechanism of Action

Without more context, it’s difficult to predict the mechanism of action of this compound. If it’s used in the context of peptide synthesis, the Fmoc group would serve as a protecting group that can be selectively removed to allow for the addition of other amino acids .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Based on its structure, it could potentially be an irritant. Always refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research could potentially explore new applications for these compounds, or develop improved methods for their synthesis and deprotection .

Properties

IUPAC Name

2-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4/c23-20-10-9-13(11-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTRRFPVEGOECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590510
Record name 2-Chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186320-16-1
Record name 2-Chloro-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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